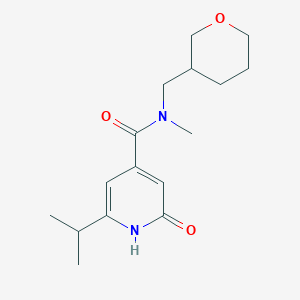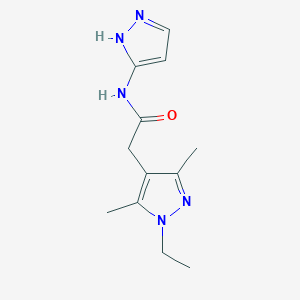![molecular formula C13H17NO3 B7412994 N-[2-(2-hydroxyphenyl)ethyl]oxolane-3-carboxamide](/img/structure/B7412994.png)
N-[2-(2-hydroxyphenyl)ethyl]oxolane-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(2-hydroxyphenyl)ethyl]oxolane-3-carboxamide is a synthetic compound characterized by the presence of an oxolane ring and a hydroxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-hydroxyphenyl)ethyl]oxolane-3-carboxamide typically involves the reaction of 2-(2-hydroxyphenyl)ethylamine with oxolane-3-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters such as temperature, pH, and reaction time to ensure high yield and purity. The use of continuous flow reactors could enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
N-[2-(2-hydroxyphenyl)ethyl]oxolane-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The amide group can be reduced to form corresponding amines.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagent used.
科学的研究の応用
N-[2-(2-hydroxyphenyl)ethyl]oxolane-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties.
作用機序
The mechanism of action of N-[2-(2-hydroxyphenyl)ethyl]oxolane-3-carboxamide involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the oxolane ring provides structural stability. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
- N-(5-ethyl-2-hydroxyphenyl)oxolane-3-carboxamide
- N-(2-hydroxyphenyl)ethylamine
- Oxolane-3-carboxylic acid derivatives
Uniqueness
N-[2-(2-hydroxyphenyl)ethyl]oxolane-3-carboxamide is unique due to the combination of its hydroxyphenyl group and oxolane ring, which confer specific chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable target for further research and development.
特性
IUPAC Name |
N-[2-(2-hydroxyphenyl)ethyl]oxolane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c15-12-4-2-1-3-10(12)5-7-14-13(16)11-6-8-17-9-11/h1-4,11,15H,5-9H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADKHXAVTFAXFKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)NCCC2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[1-(5-methyl-1,3-thiazol-2-yl)ethyl]-2-oxo-6-propan-2-yl-1H-pyridine-4-carboxamide](/img/structure/B7412911.png)
![[4-[2-(Methylamino)benzoyl]-1,4-diazepan-1-yl]-thiophen-3-ylmethanone](/img/structure/B7412915.png)


![[4-Hydroxy-4-(trifluoromethyl)azepan-1-yl]-(4-methylpyrimidin-5-yl)methanone](/img/structure/B7412931.png)

![1-[4-hydroxy-4-(trifluoromethyl)azepane-1-carbonyl]-N-methylcyclopropane-1-carboxamide](/img/structure/B7412940.png)
![N-[(1S)-1-(1H-benzimidazol-2-yl)ethyl]-4-ethylmorpholine-3-carboxamide](/img/structure/B7412946.png)
![[4-Hydroxy-4-(trifluoromethyl)azepan-1-yl]-(4-methylpyridin-3-yl)methanone](/img/structure/B7412950.png)
![(1-Tert-butyltriazol-4-yl)-[4-hydroxy-4-(trifluoromethyl)azepan-1-yl]methanone](/img/structure/B7412958.png)
![2-(4-Methoxyphenyl)-1-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)butan-1-one](/img/structure/B7412977.png)
![5-ethyl-N-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B7412984.png)
![N-methyl-1-[1-[3-(trifluoromethyl)-1,2,4-thiadiazol-5-yl]pyrrolidin-2-yl]methanesulfonamide](/img/structure/B7413005.png)
![4-[2-(2-Tert-butyl-1,3-thiazol-4-yl)acetyl]-3-propan-2-ylpiperazin-2-one](/img/structure/B7413018.png)
